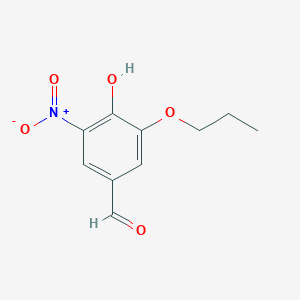
4-Hydroxy-3-nitro-5-propoxybenzaldehyde
カタログ番号 B1425513
分子量: 225.2 g/mol
InChIキー: XOTMRYLMVFWNPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08741915B2
Procedure details


Followed the procedure described in Step 2 of Intermediate 65 starting from 3-hydroxy-4-methoxybenzaldehyde, isolated 2.4 g, yield 89%.


Yield
89%
Identifiers


|
REACTION_CXSMILES
|
OC1[C:9]([O:10][CH2:11]CC)=[CH:8]C(C=O)=CC=1[N+]([O-])=O.[OH:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH:21]=[O:22]>>[CH3:27][O:26][C:25]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][C:18]=1[O:17][CH2:8][CH2:9][O:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=O)C=C1OCCC)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated 2.4 g, yield 89%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C=O)C=C1)OCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
